Aqueous Solubility Advantage of the Dihydrochloride Salt over the Free Base
Piperazine acetic acid anilide dihydrochloride (CAS 827614-60-8) exhibits superior aqueous solubility compared to its free base analog (CAS 40798-95-6). The dihydrochloride salt form is engineered to enhance solubility in polar solvents, a property explicitly noted as a key differentiator for facilitating complexation and handling in aqueous reaction media . While the free base is significantly less soluble in water, the salt form's improved solubility profile reduces the need for organic co-solvents like DMSO, thereby minimizing potential solvent interference in sensitive biochemical assays and simplifying purification workflows .
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | Soluble in water; enhanced by dihydrochloride salt form |
| Comparator Or Baseline | Free base (CAS 40798-95-6) – significantly less soluble in water |
| Quantified Difference | Qualitative, but consistently reported as superior |
| Conditions | Standard laboratory conditions (room temperature, aqueous medium) |
Why This Matters
For procurement in synthetic chemistry and in vitro pharmacology, higher aqueous solubility directly translates to easier handling, more reproducible assay conditions, and broader compatibility with aqueous biological systems, reducing experimental variability.
